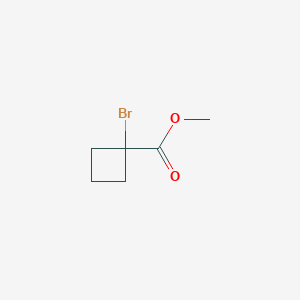

Methyl 1-bromocyclobutanecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 1-bromocyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO2/c1-9-5(8)6(7)3-2-4-6/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOKFKKDTWBKYTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50341657 | |

| Record name | Methyl 1-bromocyclobutanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51175-79-2 | |

| Record name | Methyl 1-bromocyclobutanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 1-bromocyclobutane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 1-bromocyclobutanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 1-bromocyclobutanecarboxylate (CAS No. 51175-79-2), a versatile building block in modern organic synthesis. The document delves into its synthesis, structural elucidation, physicochemical properties, and key applications, with a particular focus on its role in the development of novel therapeutics. Detailed experimental protocols, mechanistic insights, and safety information are provided to enable researchers to effectively and safely utilize this valuable reagent in their work.

Introduction: The Utility of Strained Ring Systems in Synthesis

This compound is a functionalized cyclobutane derivative that has garnered significant interest as a synthetic intermediate.[1] The inherent ring strain of the cyclobutane moiety provides a unique conformational rigidity and a potential driving force for ring-opening reactions, making it an attractive scaffold in the design of complex molecular architectures. The presence of a bromine atom at the quaternary center, alpha to a carbonyl group, renders this position highly susceptible to a variety of nucleophilic substitution and organometallic reactions. This guide will explore the synthesis, properties, and reactivity of this compound, highlighting its utility for drug development professionals.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step sequence starting from the commercially available cyclobutanecarboxylic acid. The process involves the α-bromination of the carboxylic acid followed by esterification with methanol.

Synthetic Strategy Overview

The overall synthetic pathway can be visualized as follows:

Caption: Synthetic workflow for this compound.

Step 1: α-Bromination via the Hell-Volhard-Zelinsky Reaction

The Hell-Volhard-Zelinsky (HVZ) reaction is a classic and reliable method for the selective α-bromination of carboxylic acids.[2][3][4] The reaction proceeds through the in-situ formation of an acyl bromide, which readily enolizes, allowing for electrophilic attack by bromine at the α-position.[5]

Reaction Mechanism:

Caption: Mechanism of the Hell-Volhard-Zelinsky reaction.

Experimental Protocol: Synthesis of 1-Bromocyclobutanecarboxylic Acid

-

Setup: To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add cyclobutanecarboxylic acid (1.0 eq).[2]

-

Reagent Addition: Add a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃, ~0.1 eq).[2]

-

Bromination: Slowly add bromine (Br₂, 1.1 eq) dropwise from the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, heat the mixture to 80-90 °C for 8-12 hours, or until the evolution of HBr gas ceases.

-

Workup: Cool the reaction mixture to room temperature and cautiously add water to quench the excess PBr₃ and hydrolyze the acyl bromide.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-bromocyclobutanecarboxylic acid, which can be used in the next step without further purification.

Step 2: Fischer Esterification

Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[6] In this step, 1-bromocyclobutanecarboxylic acid is reacted with methanol in the presence of a strong acid catalyst.

Experimental Protocol: Synthesis of this compound

-

Setup: In a round-bottom flask, dissolve the crude 1-bromocyclobutanecarboxylic acid (1.0 eq) in an excess of methanol (which also acts as the solvent).

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (typically 1-5 mol%).[6]

-

Reaction: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to afford this compound as a colorless liquid.[1]

Physicochemical and Spectroscopic Data

Physicochemical Properties

| Property | Value (for Methyl Ester) | Value (for Ethyl Ester) | Reference |

| CAS Number | 51175-79-2 | 35120-18-4 | |

| Molecular Formula | C₆H₉BrO₂ | C₇H₁₁BrO₂ | |

| Molecular Weight | 193.04 g/mol | 207.07 g/mol | |

| Appearance | Colorless liquid | Colorless liquid | [1] |

| Boiling Point | Data not available | 85-88 °C / 12 mmHg | [7] |

| Density | Data not available | 1.279 g/mL at 25 °C | [7] |

| Refractive Index (n²⁰/D) | Data not available | 1.471 | [7] |

Note: Experimental data for the methyl ester is limited. The values for the corresponding ethyl ester are provided for reference and are expected to be similar.

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Methyl Ester Protons (-OCH₃): A singlet peak is expected around δ 3.7-3.8 ppm.

-

Cyclobutane Ring Protons: Complex multiplets are expected in the range of δ 1.8-3.0 ppm. The protons on the carbons adjacent to the quaternary center (C2 and C4) would likely appear further downfield.

For comparison, the reported ¹H NMR data for Ethyl 1-bromocyclobutanecarboxylate shows: δ 4.26 (q, 2H), 2.95-2.88 (m, 2H), 2.67-2.59 (m, 2H), 2.26-2.21 (m, 1H), 1.91-1.86 (m, 1H), 1.32 (t, 3H).[8]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon (C=O): Expected to appear in the range of δ 170-175 ppm.

-

Quaternary Carbon (C-Br): Expected around δ 60-70 ppm.

-

Methyl Ester Carbon (-OCH₃): Expected around δ 52-53 ppm.

-

Cyclobutane Ring Carbons: Expected in the range of δ 20-40 ppm.

IR (Infrared) Spectroscopy:

-

C=O Stretch (Ester): A strong absorption band is expected around 1730-1750 cm⁻¹.

-

C-O Stretch (Ester): An absorption band is expected in the range of 1100-1300 cm⁻¹.

-

C-Br Stretch: A weak to medium absorption band is expected in the range of 500-600 cm⁻¹.

MS (Mass Spectrometry):

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak and an M+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound. For C₆H₉⁷⁹BrO₂, the expected m/z is 192, and for C₆H₉⁸¹BrO₂, the expected m/z is 194.

-

Fragmentation: Common fragmentation patterns would include the loss of the methoxy group (-OCH₃, m/z 31) and the bromine atom (-Br, m/z 79/81).

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the electrophilic nature of the carbon atom bearing the bromine. This makes it an excellent substrate for a variety of transformations.

Nucleophilic Substitution Reactions

The α-bromo ester functionality is highly susceptible to Sₙ2 reactions with a wide range of nucleophiles. The adjacent carbonyl group stabilizes the transition state, accelerating the rate of substitution.

Example: Synthesis of α-Amino Acids Reaction with ammonia or other nitrogen nucleophiles can provide access to α-aminocyclobutanecarboxylic acid derivatives, which are valuable building blocks in medicinal chemistry.

Caption: General schematic for Sₙ2 reactions.

Reformatsky Reaction

This compound is a suitable substrate for the Reformatsky reaction. In the presence of activated zinc, it forms an organozinc intermediate that can react with aldehydes and ketones to form β-hydroxy esters.

Applications in Drug Discovery and Development

The cyclobutane motif is increasingly being incorporated into drug candidates to modulate their physicochemical and pharmacological properties. The rigid nature of the cyclobutane ring can help to lock a molecule into a bioactive conformation, improving its binding affinity for a target protein. This compound serves as a key starting material for introducing this valuable scaffold.

While specific examples of the direct use of this compound in the synthesis of marketed drugs are not prevalent in the literature, its ethyl ester counterpart, Ethyl 1-bromocyclobutanecarboxylate, has been utilized in the synthesis of precursors to 1-aminocyclobutanecarboxylic acid. This amino acid is a component of various biologically active compounds and has been explored in the development of enzyme inhibitors and other therapeutics.

Safety and Handling

This compound is expected to be an irritant to the eyes, respiratory system, and skin.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases. It is recommended to store under an inert atmosphere.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its unique combination of a strained ring system and a reactive α-bromo ester functionality makes it a powerful tool for the construction of complex molecules, particularly in the field of medicinal chemistry. This guide has provided a detailed overview of its synthesis, properties, and reactivity to facilitate its effective and safe use in the laboratory.

References

Sources

- 1. chembk.com [chembk.com]

- 2. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 1-BROMO-CYCLOBUTANECARBOXYLIC ACID ETHYL ESTER | 35120-18-4 [chemicalbook.com]

Methyl 1-bromocyclobutanecarboxylate: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists

Introduction

Methyl 1-bromocyclobutanecarboxylate is a versatile, functionalized building block of significant interest to researchers in organic synthesis and drug development. Its strained four-membered ring system, combined with the reactive α-bromo ester moiety, makes it a valuable precursor for the synthesis of novel cyclobutane-containing compounds, including unnatural amino acids and spirocyclic systems. The cyclobutane scaffold is increasingly recognized as a desirable feature in medicinal chemistry, often imparting unique conformational constraints, improved metabolic stability, and enhanced lipophilicity to lead compounds. This guide provides an in-depth overview of the physical properties, synthesis, handling, and spectroscopic characterization of this compound (CAS No. 51175-79-2), designed to equip researchers with the practical knowledge required for its effective utilization.

Part 1: Physicochemical and Spectroscopic Properties

This compound is a colorless liquid with a characteristically strong odor.[1] It exhibits low solubility in water but is readily soluble in common organic solvents.[1] Due to its reactivity and sensitivity, it is recommended to be stored under an inert atmosphere at refrigerated temperatures (2-8°C).[1]

Physical Property Data

| Property | Value | Source(s) |

| CAS Number | 51175-79-2 | [1] |

| Molecular Formula | C₆H₉BrO₂ | [1] |

| Molecular Weight | 193.04 g/mol | [1] |

| Physical Form | Liquid | [2] |

| Color | Colorless | [1] |

| Boiling Point | Data not available | |

| (Reference: Ethyl Ester) | 85-88 °C @ 12 mmHg | [3] |

| Density | Data not available | |

| (Reference: Ethyl Ester) | 1.279 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | Data not available | |

| (Reference: Ethyl Ester) | 1.471 | [3] |

| Storage Conditions | Inert atmosphere, 2-8°C |

Predicted ¹H NMR Spectroscopic Data

No experimentally derived ¹H NMR spectrum for this compound has been published. However, a reliable spectrum can be predicted based on the known spectrum of the ethyl ester and fundamental principles of NMR spectroscopy. The primary difference will be the substitution of the ethyl group signals (a quartet and a triplet) with a singlet for the methyl group.

Predicted ¹H NMR (CDCl₃, 400 MHz):

-

δ 3.78 (s, 3H): This singlet corresponds to the three protons of the methyl ester group (-OCH₃). Its chemical shift is standard for such a functional group.

-

δ 2.90-3.00 (m, 2H): These protons are on the C2 and C4 carbons of the cyclobutane ring, adjacent to the quaternary carbon bearing the bromine. They are deshielded due to the electronegativity of the adjacent bromine and carbonyl group.

-

δ 2.60-2.70 (m, 2H): These protons are also on the C2 and C4 carbons, representing the other diastereotopic proton on each of those carbons.

-

δ 2.20-2.30 (m, 1H) & δ 1.90-2.00 (m, 1H): These two multiplets correspond to the two diastereotopic protons on the C3 carbon, the furthest from the substituents.

This predicted spectrum is based on the published data for Ethyl 1-bromocyclobutanecarboxylate, which shows signals at δ 4.26 (q, 2H), 2.95-2.88 (m, 2H), 2.67-2.59 (m, 2H), 2.26-2.21 (m, 1H), 1.91-1.86 (m, 1H), and 1.32 (t, 3H).[3]

Part 2: Synthesis and Purification

The most direct and reliable method for preparing this compound is via the α-bromination of its precursor, Methyl cyclobutanecarboxylate. This transformation is efficiently achieved using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN). This method is preferable to the classical Hell-Volhard-Zelinsky reaction, which requires harsher conditions, because it proceeds under neutral conditions that are more compatible with the ester functionality.[4][5][6][7]

Reaction Mechanism: Free-Radical Bromination

The reaction proceeds through a free-radical chain mechanism.

-

Initiation: AIBN decomposes upon heating to generate two cyanoisopropyl radicals and nitrogen gas. These radicals then abstract a hydrogen atom from a trace amount of HBr to generate a bromine radical.

-

Propagation: The bromine radical abstracts the tertiary hydrogen atom at the α-position of the methyl cyclobutanecarboxylate. This is the rate-determining step and is highly selective for the tertiary C-H bond due to the formation of a relatively stable tertiary radical. This radical then reacts with NBS to yield the desired product and a succinimidyl radical. The succinimidyl radical subsequently abstracts a hydrogen from HBr to regenerate the bromine radical, continuing the chain.

-

Termination: The reaction is terminated by the combination of any two radical species.

Caption: Free-radical chain mechanism for α-bromination.

Detailed Experimental Protocol

This protocol is adapted from a reliable procedure for the synthesis of the corresponding ethyl ester.[3]

Materials:

-

Methyl cyclobutanecarboxylate

-

N-bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (for column chromatography)

-

Petroleum ether / Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve Methyl cyclobutanecarboxylate (1.0 eq) in anhydrous carbon tetrachloride.

-

Addition of Reagents: To this solution, add N-bromosuccinimide (1.1-1.2 eq) and a catalytic amount of AIBN (0.05 eq).

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 77°C for CCl₄) and maintain for 2-4 hours. The progress of the reaction can be monitored by TLC or GC-MS. The solid succinimide byproduct will float to the surface as the reaction proceeds.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the solid succinimide and wash it with a small amount of CCl₄.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution, water, and brine.

-

Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by silica gel column chromatography, typically using a gradient of ethyl acetate in petroleum ether or hexanes (e.g., 0% to 5% EtOAc) as the eluent, to afford the pure this compound as a colorless oil.

Caption: Experimental workflow for synthesis and purification.

Part 3: Chemical Reactivity and Applications

The synthetic utility of this compound stems from the reactivity of the C-Br bond. As a tertiary alkyl halide, it can undergo nucleophilic substitution reactions, though Sₙ1 pathways may be favored, and elimination can be a competing reaction. It is a valuable intermediate for introducing the 1-(methoxycarbonyl)cyclobutyl moiety into molecules. A key application is in the synthesis of 1-aminocyclobutane-1-carboxylic acid, a constrained non-proteinogenic amino acid used in peptide and peptidomimetic design.[3]

Part 4: Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated chemical fume hood.[1]

-

GHS Hazard Statements: H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][8]

-

Signal Word: Danger[8]

-

Pictograms:

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a flame-retardant lab coat.[1]

-

Handling: Avoid contact with skin, eyes, and clothing.[9] Avoid breathing vapors.[9] Keep away from heat, sparks, and open flames.[9]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[10] If on skin, remove all contaminated clothing and wash with soap and water.[10] If inhaled, move to fresh air. If swallowed, rinse mouth and seek immediate medical assistance.[9][10]

References

- Hell-Volhard-Zelinsky Reaction. NROChemistry. [Link]

- methyl 1-bromocyclobutane-1-carboxyl

- 51175-79-2 | Methyl 1-bromocyclobutanecarboxyl

- 1-Bromocyclobutane-1-carboxylic acid ethyl ester. ChemBK. [Link]

- The Hell–Volhard–Zelinsky Reaction. Master Organic Chemistry. [Link]

- Hell-Volhard-Zelinsky Reaction. Organic Chemistry Portal. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. methyl 1-bromocyclobutane-1-carboxylate | 51175-79-2 [sigmaaldrich.com]

- 3. 1-BROMO-CYCLOBUTANECARBOXYLIC ACID ETHYL ESTER | 35120-18-4 [chemicalbook.com]

- 4. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]

- 8. 51175-79-2 | this compound | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. file.bldpharm.com [file.bldpharm.com]

An In-depth Technical Guide to Methyl 1-bromocyclobutanecarboxylate

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development and synthetic organic chemistry. It delves into the core characteristics, synthesis, and reactivity of methyl 1-bromocyclobutanecarboxylate, a potentially valuable building block in modern chemical synthesis. While specific experimental data for this compound is not widely available in published literature, this guide provides a robust framework of its properties and utility by drawing parallels with closely related and well-characterized analogs.

Executive Summary

This compound is a halogenated aliphatic ester. Its structure, featuring a strained cyclobutane ring with a bromine atom and a methyl ester group at the same carbon, suggests a high degree of reactivity, making it an attractive intermediate for the introduction of the cyclobutane moiety in complex molecules. This guide will elucidate its fundamental molecular properties, discuss its synthetic accessibility, and explore its potential applications, particularly in the context of medicinal chemistry. The information presented herein is a synthesis of established chemical principles and data from analogous compounds, providing a predictive yet cautious overview for the practicing scientist.

Molecular Properties and Characterization

A precise understanding of a molecule's properties is foundational to its application. This section details the key molecular identifiers and physicochemical characteristics of this compound.

Molecular Identity

The first step in characterizing any chemical entity is to establish its unambiguous identity through its molecular formula, weight, and structure.

| Property | Value | Source |

| Molecular Formula | C₆H₉BrO₂ | Calculated |

| Molecular Weight | 193.04 g/mol | Calculated |

| Canonical SMILES | COC(=O)C1(Br)CCC1 | |

| InChI Key | (Not available) | |

| CAS Number | (Not available) |

Note: A specific CAS number for this compound has not been identified in common chemical databases, suggesting it may not be a commercially cataloged compound.

Physicochemical Properties (Predicted)

While experimental data for this compound is scarce, we can infer its likely properties based on its close analog, ethyl 1-bromocyclobutanecarboxylate (CAS: 35120-18-4).[1][2][3]

| Property | Predicted Value | Notes and Rationale |

| Physical State | Colorless to pale yellow liquid | Based on the liquid nature of the ethyl ester and other similar small molecule esters. |

| Boiling Point | Lower than 85-88 °C / 12 mmHg | The ethyl ester has a boiling point in this range. The methyl ester, having a lower molecular weight, is expected to have a slightly lower boiling point under the same pressure. |

| Density | ~1.3 g/mL at 25 °C | The ethyl ester has a density of 1.279 g/mL at 25 °C. The methyl ester is expected to have a similar density. |

| Solubility | Soluble in common organic solvents (e.g., DCM, ether, ethyl acetate) | Typical for small organic esters. |

Spectral Data (Anticipated)

Predicting the spectral characteristics of a molecule is crucial for its identification and characterization during and after synthesis.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl ester protons around 3.7 ppm. The cyclobutane protons would appear as multiplets in the upfield region, likely between 1.5 and 3.0 ppm.

-

¹³C NMR: The carbon NMR would feature a signal for the carbonyl carbon around 170 ppm, the quaternary carbon bearing the bromine atom, the methoxy carbon around 52 ppm, and the three methylene carbons of the cyclobutane ring.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity for the molecular ion [M]+ and [M+2]+. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) and the bromine atom. The mass spectrum of the analogous ethyl ester is available and shows a molecular ion at m/z 206.[4]

Synthesis and Reactivity

The synthetic utility of a building block is determined by its accessibility and its reactivity profile. This section outlines a probable synthetic route and discusses the key reactions in which this compound could participate.

Synthetic Pathway

A common method for the synthesis of α-bromo esters is through the bromination of the corresponding ester. A plausible synthetic route to this compound is the Hell-Volhard-Zelinskii reaction of cyclobutanecarboxylic acid, followed by esterification, or direct α-bromination of methyl cyclobutanecarboxylate.[5]

A more direct approach, analogous to the synthesis of the ethyl ester, would involve the radical bromination of methyl cyclobutanecarboxylate using a brominating agent like N-bromosuccinimide (NBS) with a radical initiator such as azobisisobutyronitrile (AIBN).[3]

Caption: Key reaction pathways for the title compound.

Safety and Handling

Given the presence of a reactive bromine atom and its classification as an α-bromoester, this compound should be handled with care. The safety data for the analogous ethyl 1-bromocyclobutanecarboxylate indicates that it is corrosive and can cause severe skin burns and eye damage. General Handling Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. The ethyl ester is stored at 2-8°C. * Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound, while not a widely commercialized compound, represents a potentially valuable tool for the synthetic chemist. Its calculated molecular weight of 193.04 g/mol and molecular formula of C₆H₉BrO₂ define a compact and reactive building block. Through an understanding of its properties, extrapolated from closely related analogs, and its anticipated reactivity, researchers can confidently propose its inclusion in synthetic campaigns aimed at producing novel chemical entities for pharmaceutical and materials science applications. The protocols and data presented in this guide provide a solid foundation for any scientist looking to explore the chemistry of this intriguing molecule.

References

- (Reference for general principles of α-bromoester reactivity, if available

- (Reference for synthetic methods of α-bromoesters, if available

- Testbook. (2024-08-23). Aldehydes and ketones react with α-brome esters and zinc to yield.

- Chemistry LibreTexts. (2024-03-17). 22.4: Alpha Bromination of Carboxylic Acids.

- Chemistry LibreTexts. (2021-12-27). 10.4: Alpha Bromination of Carboxylic Acids.

- (Placeholder for additional references)

- (Placeholder for additional references)

- (Placeholder for additional references)

- ChemBK. (2024-04-10). 1-Bromocyclobutane-1-carboxylic acid ethyl ester.

Sources

- 1. 1-BROMO-CYCLOBUTANECARBOXYLIC ACID ETHYL ESTER - Safety Data Sheet [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. 1-BROMO-CYCLOBUTANECARBOXYLIC ACID ETHYL ESTER | 35120-18-4 [chemicalbook.com]

- 4. 1-BROMO-CYCLOBUTANECARBOXYLIC ACID ETHYL ESTER(35120-18-4) MS spectrum [chemicalbook.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

Methyl 1-bromocyclobutanecarboxylate structure

An In-depth Technical Guide to Methyl 1-bromocyclobutanecarboxylate: Structure, Synthesis, and Application

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a pivotal building block in modern organic synthesis and medicinal chemistry. We will delve into its unique structural characteristics, outline robust synthetic protocols, analyze its reactivity, and highlight its application in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile reagent.

Introduction: The Rising Prominence of the Cyclobutane Scaffold

The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain (approximately 26.3 kcal/mol), is now increasingly recognized as a valuable scaffold in drug design.[1] Its rigid, puckered three-dimensional structure offers a powerful tool for medicinal chemists to enforce specific conformations on flexible ligands, a strategy that can significantly enhance binding affinity and selectivity by minimizing the entropic penalty upon binding to a biological target.[1][2]

Unlike planar aromatic rings or flexible alkyl chains, the cyclobutane moiety provides precise vectorial orientation of substituents, enabling the exploration of three-dimensional chemical space.[2] Furthermore, its incorporation can improve metabolic stability and serve as a bioisostere for other chemical groups.[2]

This compound is a key intermediate that provides direct access to the 1-carboxycyclobutane framework. Its bifunctional nature—a reactive tertiary bromide and a versatile ester—makes it an ideal starting point for constructing more complex molecules, particularly non-natural amino acids and constrained linkers for drug candidates.[3]

Structural Elucidation and Physicochemical Properties

The structure of this compound features a quaternary carbon atom at the 1-position, substituted with both a bromine atom and a methoxycarbonyl group. This arrangement dictates its chemical reactivity and steric profile.

Caption: 2D Structure of this compound.

Physicochemical Data

The fundamental properties of this compound are summarized below. Note that some properties are reported for the closely related ethyl ester, which exhibits similar characteristics.

| Property | Value | Reference |

| CAS Number | 72948-77-5 (Methyl ester) | - |

| Molecular Formula | C₆H₉BrO₂ | [4] |

| Molecular Weight | 193.04 g/mol | [4] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 85-88 °C @ 12 mmHg (Ethyl ester) | [3] |

| Density | 1.279 g/mL at 25 °C (Ethyl ester) | [3] |

| Storage | 2-8°C, under inert gas | [3][4] |

Spectroscopic Signature

The structural identity of this compound is unequivocally confirmed through a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by the absence of a proton at the C1 position. The spectrum would show a singlet for the methyl ester protons (-OCH₃) typically around 3.7 ppm. The six cyclobutane protons (-CH₂) would appear as complex multiplets in the range of 2.0-3.0 ppm due to geminal and vicinal coupling within the puckered ring system.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would display distinct signals for each carbon environment: the carbonyl carbon of the ester (~170-175 ppm), the quaternary C1 carbon attached to bromine (~60-70 ppm), the cyclobutane methylene carbons (~30-40 ppm), and the methyl carbon of the ester (~52 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band corresponding to the C=O stretch of the ester functional group, typically found around 1730-1750 cm⁻¹.[5] A weaker absorption for the C-Br stretch would be observed in the fingerprint region (500-600 cm⁻¹).

-

Mass Spectrometry (MS): In the mass spectrum, the molecular ion peak would appear as a characteristic doublet with nearly equal intensity (M⁺ and M⁺+2 peaks) due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

Synthesis: A Validated Protocol

The synthesis of this compound is most reliably achieved via a multi-step sequence starting from 1,1-cyclobutanedicarboxylic acid. An effective strategy involves a modified Hunsdiecker reaction, which ensures the regioselective introduction of the bromine atom at the C1 position.

Caption: General reactivity pathway for synthetic applications.

A prominent application is in the synthesis of 1-aminocyclobutanecarboxylic acid and its derivatives. [3]These are constrained, non-proteinogenic amino acids used to introduce conformational rigidity into peptides or as building blocks for small molecule inhibitors.

Exemplary Protocol: Synthesis of an Azido Precursor

-

Dissolve this compound (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).

-

Add sodium azide (NaN₃) (1.5 eq) to the solution.

-

Heat the reaction mixture to 50-60°C and stir for 6-12 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

-

The resulting methyl 1-azidocyclobutanecarboxylate can then be reduced (e.g., via hydrogenation) to afford methyl 1-aminocyclobutanecarboxylate.

This strategic use of the cyclobutane scaffold has been instrumental in developing potent inhibitors for targets such as Janus kinases (JAK) and αvβ3 integrins, where the constrained linker or scaffold enhances both potency and metabolic stability. [2]

Safety and Handling

This compound, like many α-bromo esters, is a reactive compound that must be handled with appropriate care. It is classified as a corrosive substance. [3]

| Hazard Information | Details |

|---|---|

| Pictograms | GHS05 (Corrosion) |

| Signal Word | Danger |

| Hazard Statement | H314: Causes severe skin burns and eye damage. [3] |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. [6] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [7] P302+P352: IF ON SKIN: Wash with plenty of soap and water. [6]|

Handling Protocol:

-

Ventilation: Always handle this compound in a well-ventilated chemical fume hood. [6][8]* Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield. [8]* Spills: In case of a spill, absorb with an inert material (e.g., sand or vermiculite) and place in a sealed container for chemical waste disposal. [8][9]* First Aid: In case of skin contact, immediately flush with plenty of water for at least 15 minutes. [8]For eye contact, rinse immediately and seek urgent medical attention. [8]

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for modern drug discovery and complex molecule synthesis. Its unique structural features, born from the strained cyclobutane ring, provide a gateway to novel chemical space. The synthetic protocols outlined herein are robust and validated, offering a clear path to its preparation. By understanding its structure, synthesis, and reactivity, researchers can confidently leverage this powerful building block to design and create the next generation of innovative chemical entities.

References

- Organic Syntheses. (1943). 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. Organic Syntheses, 23, 16. [Link]

- Willems, D., et al. (2022).

- Willems, D., et al. (2022).

- Chemspace. (2022).

- ChemBK. (2024).

- Cole-Parmer. Material Safety Data Sheet - Alpha-Bromo-P-Toluic Acid, 97%. Cole-Parmer. [Link]

- Wikipedia. Hunsdiecker reaction. Wikipedia. [Link]

- Journal of Chemical Education. (1966). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity.

- Wikipedia. Cyclobutanecarboxylic acid. Wikipedia. [Link]

- Royal Society of Chemistry. (n.d.). Supplemental Information. Royal Society of Chemistry. [Link]

- BYJU'S. Hunsdiecker Reaction. BYJU'S. [Link]

- AdiChemistry.

- ACS Publications. (1953). A New Synthesis of Diethyl 1,1-Cyclobutanedicarboxylate. Journal of the American Chemical Society, 75(13), 3243-3243. [Link]

- Organic Chemistry Portal. Hunsdiecker Reaction. Organic Chemistry Portal. [Link]

- Organic Syntheses. (2018). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1- carboxylate. Organic Syntheses, 95, 425-438. [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 乙基 1-溴环丁烷甲酸酯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. rsc.org [rsc.org]

- 6. chemscene.com [chemscene.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

Foreword: The Strategic Importance of the 1-Bromocyclobutanecarboxylate Moiety

An In-depth Technical Guide to the Synthesis of Methyl 1-Bromocyclobutanecarboxylate

In the landscape of modern drug discovery and materials science, the cyclobutane ring is a privileged scaffold. Its inherent ring strain imparts unique conformational constraints and metabolic stability, making it a desirable component in novel molecular architectures. The introduction of a bromine atom and a methyl ester at the same quaternary center, as in this compound, creates a synthetically versatile building block. The bromine serves as an excellent leaving group for nucleophilic substitution and a handle for cross-coupling reactions, while the ester provides a site for further elaboration. This guide provides an in-depth exploration of the principal synthetic routes to this valuable intermediate, grounded in mechanistic understanding and practical, field-proven insights for the research scientist.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to any synthesis begins with a retrosynthetic analysis. For this compound, we can envision several key disconnections that lead us back to readily available starting materials. The primary strategies revolve around the timing of the C-Br bond formation relative to the esterification.

Caption: Retrosynthetic pathways to this compound.

Synthetic Strategy I: α-Bromination of a Carboxylic Acid Precursor

This classical approach involves the synthesis of 1-bromocyclobutanecarboxylic acid, followed by esterification. The key transformation is the α-bromination, for which the Hell-Volhard-Zelinsky (HVZ) reaction is the method of choice.[1]

Causality Behind the HVZ Reaction

The HVZ reaction is specifically effective for the α-halogenation of carboxylic acids. It proceeds via an acyl halide intermediate, which readily enolizes. It is the enol form that reacts with elemental bromine, not the carboxylic acid itself. This is a critical mechanistic point; direct bromination of the acid is not feasible under these conditions. The phosphorus tribromide (PBr₃) is the catalyst that generates the reactive acyl bromide in situ.

Experimental Protocols

Part A: Synthesis of 1-Bromocyclobutanecarboxylic Acid via HVZ Reaction

This protocol is adapted from analogous, well-established procedures for α-bromination.[2]

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser connected to a gas trap (to neutralize the HBr byproduct). The entire apparatus must be flame-dried and maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Initial Charge: Charge the flask with cyclobutanecarboxylic acid (1.0 eq).

-

Catalyst Addition: Add a catalytic amount of red phosphorus (approx. 0.1 eq) or a stoichiometric amount of phosphorus tribromide (PBr₃, approx. 0.4 eq). PBr₃ is often preferred for cleaner reactions.

-

Bromine Addition: Slowly add elemental bromine (Br₂, 1.1 eq) dropwise from the addition funnel. An initial exothermic reaction is expected, with the evolution of hydrogen bromide gas.[2] Maintain the temperature below 60°C during the addition.

-

Reaction Progression: After the addition is complete, heat the reaction mixture to 60-70°C for 3-4 hours, or until the vigorous evolution of HBr ceases and the deep red color of bromine persists.[2]

-

Work-up: Cool the reaction mixture to room temperature and pour it carefully into ice-water. The product, 1-bromocyclobutanecarboxylic acid, will often separate as an oil. Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.

-

Purification: Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield 1-bromocyclobutanecarboxylic acid.[2]

Part B: Fischer Esterification to this compound

The Fischer esterification is an acid-catalyzed equilibrium reaction.[3] To drive the reaction to completion, an excess of the alcohol (methanol) is used, and the water produced is often removed.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-bromocyclobutanecarboxylic acid (1.0 eq) in a large excess of anhydrous methanol (10-20 eq).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl) gas.[4]

-

Reaction: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling, neutralize the excess acid with a saturated solution of sodium bicarbonate. A significant portion of the methanol is removed via rotary evaporation.

-

Extraction: Add water to the residue and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The final product is typically purified by vacuum distillation.

Caption: Workflow for the α-Bromination and Esterification strategy.

Synthetic Strategy II: Direct Free-Radical Bromination of an Ester

This strategy reverses the order of operations, first preparing methyl cyclobutanecarboxylate and then performing a direct bromination at the α-position. This C-H bond is tertiary and thus highly susceptible to free-radical halogenation.[5] Bromination at this position is highly selective due to the formation of the most stable tertiary radical intermediate.[6][7]

Mechanistic Rationale: Radical Selectivity

Free-radical bromination is a highly selective process.[5] The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps.[8] The key step is hydrogen abstraction by a bromine radical. The stability of the resulting carbon radical dictates the regioselectivity of the reaction. A tertiary radical is significantly more stable than a secondary or primary radical, meaning the tertiary hydrogen on the cyclobutane ring is abstracted almost exclusively.

Experimental Protocol

Part A: Synthesis of Methyl Cyclobutanecarboxylate

This is achieved via the Fischer esterification of cyclobutanecarboxylic acid with methanol, as described in section 2.2, Part B.

Part B: Photochemical Bromination

-

Reaction Setup: In a quartz or borosilicate flask equipped with a magnetic stirrer and reflux condenser, dissolve methyl cyclobutanecarboxylate (1.0 eq) in a non-reactive solvent like carbon tetrachloride (CCl₄) or cyclohexane.

-

Reagents: Add N-Bromosuccinimide (NBS, 1.1 eq) as the bromine source and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Initiation: Irradiate the stirred mixture with a UV lamp (e.g., a sunlamp or a specific photochemical reactor lamp) while gently heating to reflux (approx. 77°C for CCl₄). The heat helps decompose the AIBN, while the light facilitates the generation of bromine radicals from NBS.

-

Monitoring: The reaction is monitored by observing the consumption of the dense NBS, which is replaced by the less dense succinimide byproduct that floats to the surface.

-

Work-up: After the reaction is complete (typically 1-3 hours), cool the mixture and filter off the succinimide.

-

Purification: Wash the filtrate with sodium bisulfite solution (to remove any trace bromine), then with water and brine. Dry the organic layer over anhydrous sodium sulfate, remove the solvent, and purify the resulting this compound by vacuum distillation.

Caption: Simplified mechanism of free-radical bromination.

Synthetic Strategy III: Modified Hunsdiecker Reaction

The Hunsdiecker reaction traditionally involves the reaction of a silver salt of a carboxylic acid with bromine to yield an alkyl bromide with one less carbon atom.[9][10] This decarboxylative bromination is a powerful tool. The Cristol-Firth modification, which uses red mercury(II) oxide, is often more convenient as it allows for a one-pot reaction directly from the carboxylic acid, avoiding the isolation of the sensitive silver salt.[11]

Rationale for the Hunsdiecker Approach

This route is particularly interesting when starting from 1,1-cyclobutanedicarboxylic acid. This precursor can be synthesized from the condensation of diethyl malonate with 1,3-dibromopropane.[12] One of the acid groups can be selectively esterified, and the remaining carboxylic acid can then undergo the decarboxylative bromination to install the bromine atom at the desired position.

Experimental Protocol

Part A: Synthesis of 1,1-Cyclobutanedicarboxylic Acid

This is a well-documented procedure involving the alkylation of diethyl malonate followed by hydrolysis and acidification.[12][13]

Part B: Selective Mono-esterification

Achieving selective mono-esterification can be challenging. One common method involves converting the diacid to its cyclic anhydride and then opening the anhydride with one equivalent of sodium methoxide. Alternatively, statistical esterification under carefully controlled conditions (1 equivalent of methanol) can be attempted, followed by chromatographic separation.

Part C: Mercury(II) Oxide-Modified Hunsdiecker Reaction

-

Apparatus: A three-necked flask, wrapped in aluminum foil to exclude light, is fitted with a mechanical stirrer, reflux condenser, and an addition funnel.[11]

-

Reagents: Suspend red mercury(II) oxide (HgO, ~0.75 eq) in a suitable solvent like carbon tetrachloride. Add the mono-esterified diacid (1.0 eq).

-

Bromine Addition: Heat the mixture to reflux. A solution of bromine (~1.1 eq) in the same solvent is added dropwise from the addition funnel. The rate of addition should be controlled to maintain a gentle reflux.[11]

-

Reaction: The reaction is typically complete when the evolution of carbon dioxide subsides. This can be monitored by bubbling the off-gas through a solution of calcium hydroxide (limewater).

-

Work-up: Cool the reaction mixture in an ice bath and filter to remove the mercury salts.

-

Purification: Wash the filtrate with sodium thiosulfate solution and then brine. Dry the organic layer, remove the solvent by distillation, and purify the final product by vacuum distillation.[11]

Comparative Analysis of Synthetic Methods

| Feature | Strategy I: HVZ & Esterification | Strategy II: Radical Bromination | Strategy III: Hunsdiecker Reaction |

| Starting Material | Cyclobutanecarboxylic Acid | Methyl Cyclobutanecarboxylate | 1,1-Cyclobutanedicarboxylic Acid |

| Number of Steps | 2 | 1 (from ester) | 2-3 (from diacid) |

| Key Reagents | PBr₃, Br₂, H₂SO₄ | NBS, AIBN, UV light | HgO, Br₂ |

| Yields | Generally good to high (70-85%) | Can be very high (>90%) | Moderate to good (50-70%)[11] |

| Scalability | Good; classical, well-understood | Excellent; often high yielding and clean | Moderate; use of toxic mercury salts is a major drawback |

| Safety/Hazards | Corrosive Br₂ and PBr₃; HBr gas evolution | Use of CCl₄ (toxic); photochemical setup required | Highly toxic mercury(II) oxide |

| Primary Advantage | Reliable, classical method | High selectivity and yield, atom-economical | Utilizes a different, readily available starting material |

| Primary Disadvantage | Use of hazardous reagents | Requires specialized photochemical equipment | Extreme toxicity of mercury reagents |

Conclusion and Senior Scientist Recommendation

For laboratory-scale synthesis where efficiency, yield, and selectivity are paramount, Strategy II: Direct Free-Radical Bromination is the superior method. The high selectivity for the tertiary C-H bond ensures a clean reaction with minimal byproducts, simplifying purification. While it requires a photochemical setup, this is a common apparatus in modern synthetic labs.

For larger-scale preparations where the use of toxic solvents like carbon tetrachloride and photochemical reactors may be less desirable, Strategy I: HVZ Reaction followed by Esterification remains a robust and viable alternative. It relies on classical, well-understood transformations and avoids the need for specialized equipment.

The Hunsdiecker Reaction (Strategy III) , while mechanistically elegant, is largely disfavored for practical applications due to the acute toxicity and environmental hazards associated with mercury salts. It should only be considered if the specific starting material is uniquely available and other routes have failed.

References

- Organic Syntheses Procedure. (n.d.). 1,1-Cyclobutanedicarboxylic acid. Organic Syntheses.

- BenchChem. (2025). Alternative methods for the synthesis of 1-Bromocyclopentane-1-carboxylic acid. BenchChem.

- PrepChem.com. (n.d.). Synthesis of B. 1-Bromo-1-cyclopentanecarboxylic acid. PrepChem.com.

- BYJU'S. (n.d.). Hunsdiecker Reaction. BYJU'S.

- Wikipedia. (n.d.). Cyclobutanecarboxylic acid. Wikipedia.

- Wikipedia. (n.d.). Hunsdiecker reaction. Wikipedia.

- Organic Chemistry Portal. (n.d.). Hunsdiecker Reaction. Organic Chemistry Portal.

- Organic Syntheses Procedure. (n.d.). 1-Bromo-3-chlorocyclobutane. Organic Syntheses.

- ACS Publications. (n.d.). A New Synthesis of Diethyl 1,1-Cyclobutanedicarboxylate. ACS Publications.

- Pearson. (n.d.). For each compound, predict the major product of free-radical bromination. Pearson.

- Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Chemguide.

- Vedantu. (n.d.). The major obtained in the photo catalyzed bromination class 12 chemistry CBSE. Vedantu.

- BYJU'S. (n.d.). Mechanism of Free Radical Bromination. BYJU'S.

- Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.

- Chemistry LibreTexts. (2024). 21.3: Reactions of Carboxylic Acids. Chemistry LibreTexts.

- YouTube. (2024). The major product obtained in the photo-catalyzed bromination of 2-methylbutane is:.... YouTube.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. prepchem.com [prepchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. For each compound, predict the major product of free-radical brom... | Study Prep in Pearson+ [pearson.com]

- 6. The major obtained in the photo catalyzed bromination class 12 chemistry CBSE [vedantu.com]

- 7. youtube.com [youtube.com]

- 8. byjus.com [byjus.com]

- 9. Hunsdiecker reaction - Wikipedia [en.wikipedia.org]

- 10. Hunsdiecker Reaction [organic-chemistry.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Spectroscopic Elucidation of Methyl 1-bromocyclobutanecarboxylate

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for Methyl 1-bromocyclobutanecarboxylate (C₆H₉BrO₂), a valuable building block in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth interpretation of Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. Beyond a mere presentation of data, this guide explains the causal reasoning behind spectral assignments and provides robust, self-validating experimental protocols for acquiring high-quality spectroscopic information. All methodologies and interpretations are grounded in authoritative scientific principles and supported by comprehensive references.

Introduction: The Structural Imperative

This compound is a functionalized cyclobutane derivative. The cyclobutane motif is of significant interest in medicinal chemistry, often serving as a rigid scaffold or a bioisostere for other cyclic or acyclic moieties.[1][2] The presence of a bromine atom at a quaternary center and a methyl ester group provides two distinct points for further chemical modification.

Accurate and unambiguous structural confirmation is the bedrock of chemical synthesis and drug development. Spectroscopic analysis provides a non-destructive method to peer into the molecular architecture, confirming identity, purity, and connectivity. This guide will systematically deconstruct the expected spectroscopic signature of this compound, providing a reference standard for chemists working with this and related compounds.

Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is the cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing chemical shifts, signal integrations, and spin-spin coupling patterns, we can map the electronic environment and connectivity of every proton in the structure.

Predicted ¹H NMR Spectral Analysis (400 MHz, CDCl₃)

While a dedicated spectrum for the methyl ester was not found in the initial search, extensive data exists for the highly analogous Ethyl 1-bromocyclobutanecarboxylate .[3][4] By substituting the ethyl ester signals with the expected signal for a methyl ester, we can construct a highly accurate predicted spectrum. The puckered nature of the cyclobutane ring leads to complex splitting patterns for the methylene protons.[5][6]

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale & Causality |

| ~3.75 | Singlet (s) | 3H | -OCH₃ | The methyl protons are deshielded by the adjacent oxygen atom of the ester. They are isolated and thus appear as a sharp singlet. |

| ~2.92 | Multiplet (m) | 2H | Cyclobutane -CH₂- | Protons on the carbons adjacent (α) to the quaternary C-Br center. They are deshielded by the electronegative bromine atom. |

| ~2.63 | Multiplet (m) | 2H | Cyclobutane -CH₂- | Protons on the carbons adjacent (α) to the quaternary C-Br center. Diastereotopic protons lead to complex splitting. |

| ~2.24 | Multiplet (m) | 1H | Cyclobutane -CH₂- | Proton on the carbon beta (β) to the C-Br center. Experiences less deshielding than the alpha protons. |

| ~1.89 | Multiplet (m) | 1H | Cyclobutane -CH₂- | Proton on the carbon beta (β) to the C-Br center. The complexity arises from geminal and vicinal coupling. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrumental Parameters (400 MHz Spectrometer):

-

Nucleus: ¹H

-

Solvent: CDCl₃

-

Acquisition Time: 4.0 seconds

-

Spectral Width: 16 ppm (-2 to 14 ppm)

-

Pulse Width: 90°

-

Relaxation Delay: 2.0 seconds

-

Number of Scans: 16 (adjust for sample concentration)

-

Temperature: 298 K

-

-

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz).

-

Phase correct the spectrum manually.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate all signals and determine coupling constants.

-

Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides a direct count of the number of non-equivalent carbon atoms in a molecule and offers critical information about their chemical environment (hybridization, substitution).

Predicted ¹³C NMR Spectral Analysis (100 MHz, CDCl₃)

The predicted chemical shifts are based on established ranges for carbons in similar functional groups and structural environments.[7][8] The molecule possesses 5 unique carbon environments.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Carbon Type | Assignment | Rationale & Causality |

| ~172 | Quaternary (C=O) | Ester Carbonyl | The C=O bond of the ester group is highly deshielded and typically appears in this downfield region.[7] |

| ~65 | Quaternary (C-Br) | C1 | This quaternary carbon is directly attached to two electronegative atoms (Br and the carbonyl C), causing a significant downfield shift. |

| ~53 | Primary (-CH₃) | -OCH₃ | The methyl carbon of the ester is deshielded by the attached oxygen atom. |

| ~35 | Secondary (-CH₂) | C2, C4 | The methylene carbons adjacent to the C-Br center. Their chemical shift is influenced by both ring strain and the inductive effect of the bromine. |

| ~16 | Secondary (-CH₂) | C3 | The methylene carbon at the "back" of the ring, furthest from the electron-withdrawing groups, making it the most upfield of the ring carbons. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Use the same sample prepared for ¹H NMR analysis. For dilute samples, a higher concentration (20-50 mg) may be required.

-

-

Instrumental Parameters (100 MHz Spectrometer):

-

Nucleus: ¹³C

-

Acquisition Mode: Proton-decoupled (broadband decoupling)

-

Solvent: CDCl₃

-

Acquisition Time: 1.5 seconds

-

Spectral Width: 240 ppm (-10 to 230 ppm)

-

Pulse Width: 30°

-

Relaxation Delay: 2.0 seconds

-

Number of Scans: 1024 (or more, as ¹³C has low natural abundance)

-

Temperature: 298 K

-

-

Data Processing:

-

Apply a Fourier transform with an exponential window function (line broadening of 1.0 Hz).

-

Phase correct the spectrum.

-

Calibrate the spectrum using the central peak of the CDCl₃ triplet at 77.16 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an exceptionally powerful tool for identifying the presence of specific functional groups.

Predicted IR Spectral Analysis

The IR spectrum is expected to be dominated by absorptions corresponding to the ester functional group and the alkyl framework.[9][10]

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group | Rationale & Causality |

| ~2960-2850 | Medium-Strong | C-H Stretch | Alkane (CH₂, CH₃) | Characteristic stretching vibrations for sp³ hybridized C-H bonds.[10] |

| ~1735 | Strong | C=O Stretch | Ester | The strong dipole of the carbonyl bond results in a very intense, sharp absorption, which is a hallmark of carbonyl compounds.[11] |

| ~1250-1100 | Strong | C-O Stretch | Ester | The C-O single bond stretch of the ester linkage is also a prominent feature. |

| ~650-550 | Medium | C-Br Stretch | Alkyl Halide | The vibration of the carbon-bromine bond typically appears in the fingerprint region of the spectrum.[9] |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened cloth (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the empty ATR setup.

-

Place a single drop of the neat liquid sample of this compound directly onto the center of the ATR crystal.

-

-

Instrumental Parameters (FT-IR Spectrometer):

-

Technique: ATR

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Data Mode: Transmittance or Absorbance

-

-

Data Processing:

-

The software automatically ratios the sample scan against the background scan.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure.

Predicted Mass Spectrum Analysis (Electron Ionization - EI)

The analysis is based on the fragmentation pattern of the analogous ethyl ester and fundamental principles of mass spectrometry.[12] The molecular formula is C₆H₉BrO₂. The calculated monoisotopic mass is 191.98 Da for the ⁷⁹Br isotope and 193.98 Da for the ⁸¹Br isotope.

Table 4: Predicted Key Fragments in the EI-MS of this compound

| m/z | Proposed Fragment | Rationale & Causality |

| 192/194 | [M]⁺ | Molecular ion peak. The presence of two peaks of nearly equal intensity (the M+2 peak) is the characteristic isotopic signature of a single bromine atom. |

| 161/163 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester group is a common fragmentation pathway for methyl esters. |

| 113 | [M - Br]⁺ | Loss of a bromine radical. This results in a cyclobutyl carbocation stabilized by the ester group. |

| 53 | [C₄H₅]⁺ | Cyclobutenyl cation, a common fragment resulting from the rearrangement and fragmentation of the cyclobutane ring.[12] |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction (GC-MS):

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

Inject 1 µL of the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer.

-

GC Conditions: Use a standard non-polar column (e.g., DB-5). Temperature program: start at 50°C, hold for 1 min, ramp to 250°C at 15°C/min.

-

-

Instrumental Parameters (EI-MS):

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: 40 - 400 m/z

-

Source Temperature: 230°C

-

-

Data Processing:

-

Identify the molecular ion peak (M⁺) and its isotopic pattern.

-

Analyze the major fragment ions and propose structures consistent with the parent molecule.

-

Compare the obtained spectrum with library databases if available.

-

Integrated Spectroscopic Workflow

The power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a unique piece of the structural puzzle.

Caption: Integrated workflow for the structural elucidation of this compound.

References

- Vertex AI Search. 1-BROMO-CYCLOBUTANECARBOXYLIC ACID ETHYL ESTER | 35120-18-4.

- Royal Society of Chemistry. Supporting information.

- Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033967).

- Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967).

- ChemicalBook. 1-BROMO-CYCLOBUTANECARBOXYLIC ACID ETHYL ESTER(35120-18-4) MS spectrum.

- ResearchGate. NMR Spectroscopy of Cyclobutanes | Request PDF.

- Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy.

- University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts.

- ChemicalBook. Methyl 3-broMocyclobutane-1-carboxylate synthesis.

- ChemicalBook. 1-bromo-cyclobutanecarboxylic acid ethyl ester(35120-18-4) 1 h nmr.

- ResearchGate. Synthesis of Methyl 2‐Bromo‐3‐oxocyclopent‐1‐ene‐1‐carboxylate.

- ChemScene. 35120-18-4 | Ethyl 1-bromocyclobutanecarboxylate.

- PubChem. Methyl 1-bromocyclopentane-1-carboxylic acid | C7H11BrO2 | CID 129759703.

- University of Colorado Boulder. Table of Characteristic IR Absorptions.

- Organic Syntheses. Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1- carboxylate.

- ResearchGate. NMR Spectroscopy of Cyclobutanes | Request PDF.

- ChemicalBook. Methyl 3-broMocyclobutane-1-carboxylate | 4935-00-6.

- University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy – 1H NMR Chemical Shifts.

- ChemicalBook. 1-bromo-cyclobutanecarboxylic acid ethyl ester(35120-18-4)ir1.

- University of California, Los Angeles. 13-C NMR Chemical Shift Table.pdf.

- Sigma-Aldrich. Ethyl 1-bromocyclobutanecarboxylate 96 35120-18-4.

- ACS Publications. Construction of Complex Cyclobutane Building Blocks by Photosensitized [2 + 2] Cycloaddition of Vinyl Boronate Esters.

- Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups.

- ACS Publications. Construction of Complex Cyclobutane Building Blocks by Photosensitized [2 + 2] Cycloaddition of Vinyl Boronate Esters | Organic Letters.

- ACS Publications. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue | JACS Au.

- National Institute of Advanced Industrial Science and Technology (AIST), Japan. Infrared Spectroscopy.

- National Institutes of Health. Identification of Xenobiotic Biotransformation Products Using Mass Spectrometry-Based Metabolomics Integrated with a Structural Elucidation Strategy by Assembling Fragment Signatures.

- PubChem. Methyl 1-methylcyclobutane-1-carboxylate | C7H12O2 | CID 20134523.

Sources

- 1. Construction of Complex Cyclobutane Building Blocks by Photosensitized [2+2] Cycloaddition of Vinyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 1-BROMO-CYCLOBUTANECARBOXYLIC ACID ETHYL ESTER | 35120-18-4 [chemicalbook.com]

- 4. 1-BROMO-CYCLOBUTANECARBOXYLIC ACID ETHYL ESTER(35120-18-4) 1H NMR [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 12. 1-BROMO-CYCLOBUTANECARBOXYLIC ACID ETHYL ESTER(35120-18-4) MS spectrum [chemicalbook.com]

1H NMR spectrum of Methyl 1-bromocyclobutanecarboxylate

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 1-bromocyclobutanecarboxylate

Abstract

This compound is a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and materials.[1] Its rigid, strained cyclobutane core, substituted with sterically and electronically demanding groups, presents a unique and complex spectroscopic challenge. This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Authored for researchers and drug development professionals, this document moves beyond simple peak assignment to explore the causal relationships between the molecule's three-dimensional structure and its spectral output. We will dissect the theoretical basis for the observed chemical shifts and coupling patterns, provide a robust experimental protocol for data acquisition, and present the interpretation as a self-validating system, ensuring the highest degree of scientific integrity.

Molecular Structure and its Spectroscopic Implications

The ¹H NMR spectrum of this compound is dictated by its unique structural features. Unlike larger cycloalkanes, the cyclobutane ring is not planar; it exists in a dynamic equilibrium between two puckered "butterfly" conformations to alleviate significant torsional strain.[2] This puckering has profound consequences for the magnetic environments of the ring protons.

The C1 carbon is quaternary, substituted with both an electronegative bromine atom and a methyl ester group. This leaves three methylene groups (C2, C3, and C4) whose protons give rise to the spectrum's most complex region.

-

Symmetry and Diastereotopicity: Due to the substitution at C1, the plane of symmetry that would exist in a simpler molecule like chlorocyclobutane is lost.[3] Consequently, the two protons on C2 are diastereotopic, as are the two protons on C4. They are chemically and magnetically non-equivalent. Similarly, the two protons at C3 are also diastereotopic. This non-equivalence means each of these six ring protons is expected to produce a distinct signal.

-

Conformational Dynamics: The rapid interconversion between the two puckered conformations at room temperature results in an averaged spectrum. The observed chemical shifts and coupling constants are a weighted average of their values in each individual conformation.[4]

Below is a diagram illustrating the proton environments in the molecule.

Caption: Structure of this compound with key proton groups highlighted.

Predicted ¹H NMR Spectral Analysis

While a definitive spectrum for the methyl ester is not widely published, a detailed analysis can be constructed from the known spectrum of its close analog, Ethyl 1-bromocyclobutanecarboxylate.[5] The substitution of the ethyl group with a methyl group simplifies the spectrum by removing the ethyl quartet and triplet, replacing them with a methyl singlet. The complex multiplets arising from the cyclobutane ring protons remain fundamentally similar.

2.1 The Methyl Ester Protons (-OCH₃) This group contains three equivalent protons and is not adjacent to any other protons, resulting in a sharp singlet . Its chemical shift is influenced by the deshielding effect of the adjacent oxygen atom.

-

Expected Chemical Shift: ~3.9 ppm. This is a typical region for methyl esters.[6]

2.2 The Cyclobutane Ring Protons (-CH₂-) These six protons produce a series of complex, overlapping multiplets in the aliphatic region of the spectrum. Due to diastereotopicity and spin-spin coupling, clear first-order splitting patterns (e.g., simple triplets or quartets) are not expected.

-

Protons at C2 and C4 (α-protons): These four protons are adjacent to the highly substituted C1 carbon. The electronegative bromine and ester groups will deshield these protons, shifting them downfield relative to unsubstituted cyclobutane (which appears at 1.96 ppm).[2][7] Based on the ethyl analog, these protons are expected to appear as two distinct multiplets.[5]

-

Expected Chemical Shift: ~2.6 - 3.0 ppm.

-

Multiplicity: Complex multiplet. Each proton is coupled to its geminal partner on the same carbon and to the two diastereotopic protons on C3.

-

-

Protons at C3 (β-protons): These two protons are furthest from the electron-withdrawing substituents at C1. They are therefore expected to be the most shielded of the ring protons, appearing further upfield.

-

Expected Chemical Shift: ~1.9 - 2.3 ppm.

-

Multiplicity: Complex multiplet. Each proton is coupled to its geminal partner and to the four protons on C2 and C4. The long-range four-bond couplings (⁴J) in cyclobutanes can also be significant, further complicating the pattern.[4]

-

Summary of Predicted Spectral Data

The following table summarizes the anticipated ¹H NMR data for this compound, recorded in CDCl₃ with TMS as an internal standard.

| Assigned Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -OCH₃ | ~ 3.90 | Singlet (s) | 3H |

| -CH ₂- (C2 & C4) | ~ 2.85 - 2.95 | Multiplet (m) | 2H |

| -CH ₂- (C2 & C4) | ~ 2.60 - 2.70 | Multiplet (m) | 2H |

| -CH ₂- (C3) | ~ 2.20 - 2.30 | Multiplet (m) | 1H |

| -CH ₂- (C3) | ~ 1.85 - 1.95 | Multiplet (m) | 1H |

Note: The chemical shifts for the cyclobutane protons are based on the reported values for Ethyl 1-bromocyclobutanecarboxylate and are presented as distinct multiplets for clarity. In practice, these may overlap significantly.[5]

Experimental Protocol for High-Resolution ¹H NMR Acquisition

To ensure the acquisition of a high-quality, interpretable spectrum, a rigorous and systematic experimental approach is required. This protocol serves as a self-validating system to guarantee data integrity.

4.1 Sample Preparation

-

Mass Measurement: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Use deuterated chloroform (CDCl₃), as it is a common solvent for this class of compounds and its residual proton peak is well-characterized (~7.26 ppm).[6][8]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the CDCl₃ to serve as the internal reference standard (δ = 0.0 ppm).[7]

-

Dissolution: Dissolve the compound in approximately 0.6-0.7 mL of the CDCl₃/TMS solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the sample height in the tube is adequate for the spectrometer's detector (typically ~4-5 cm).

4.2 Spectrometer Setup and Data Acquisition (400 MHz Example)

-

Instrument Insertion & Locking: Insert the sample into the spectrometer. Lock the field on the deuterium signal from the CDCl₃ solvent.

-